1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry .
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are commonly used in organic synthesis, particularly for the protection of amines .
Mode of Action
The 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, like other Boc-protected compounds, acts as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction with its targets results in the formation of a protected compound that can undergo further reactions without affecting the protected amine group .
Biochemical Pathways
Boc-protected amino acids and their derivatives have been used in peptide synthesis . In this context, the compound could potentially affect the biochemical pathways involved in peptide synthesis and protein production.
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which could potentially influence the bioavailability of the compound .
Result of Action
The primary result of the action of this compound is the protection of amines, allowing for selective reactions to occur in organic synthesis . This can lead to the production of various complex, functionally diverse structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires the presence of a base and can occur under aqueous conditions . Furthermore, the removal of the Boc group typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, making them suitable for sensitive substrates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-amino-cyclopropanecarboxylic acid
- tert-Butoxycarbonyl-protected amino acids
Uniqueness
This compound is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-4-9(14,5-10)6(11)12/h14H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBVTZAIHSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-06-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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